5-Fluoro-2-(methylamino)benzonitrile
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Overview
Description
5-Fluoro-2-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 5-position and a methylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(methylamino)benzonitrile typically involves the following steps:
Nitration: The starting material, 5-fluoro-2-nitrobenzonitrile, is prepared by nitration of 5-fluorobenzonitrile using a mixture of concentrated sulfuric acid and nitric acid.
Reduction: The nitro group in 5-fluoro-2-nitrobenzonitrile is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methylation: The resulting 5-fluoro-2-aminobenzonitrile is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(methylamino)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methylamino group can undergo oxidation to form corresponding imines or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the fluorine atom.
Oxidation and Reduction Reactions: Corresponding imines or amines.
Coupling Reactions: More complex aromatic compounds.
Scientific Research Applications
5-Fluoro-2-(methylamino)benzonitrile is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Drug Discovery: In the development of new drugs targeting specific biological pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the methylamino group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-aminobenzonitrile: Lacks the methyl group, which can affect its reactivity and applications.
2-(Methylamino)benzonitrile: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
5-Fluoro-2-(dimethylamino)benzonitrile:
Uniqueness
5-Fluoro-2-(methylamino)benzonitrile is unique due to the presence of both the fluorine atom and the methylamino group, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-fluoro-2-(methylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCRUEPTQWYLFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368967-21-8 |
Source
|
Record name | 5-fluoro-2-(methylamino)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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